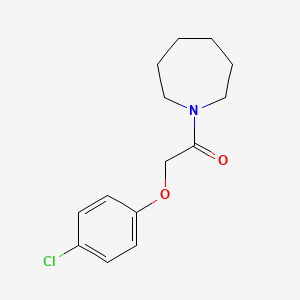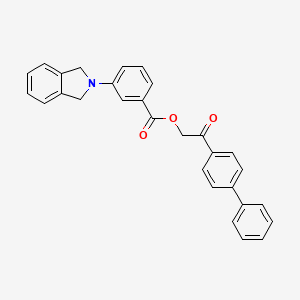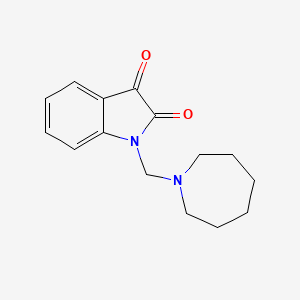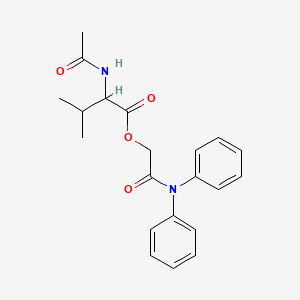![molecular formula C21H23N7O B11098054 4-[(2Z)-2-(3-methoxybenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11098054.png)
4-[(2Z)-2-(3-methoxybenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural elements of 3-methoxybenzaldehyde, aniline, pyrrolidine, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the following steps:
Formation of 3-methoxybenzaldehyde: This can be synthesized from 3-methoxytoluene through oxidation.
Synthesis of 4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazine: This involves the reaction of cyanuric chloride with aniline and pyrrolidine under controlled conditions.
Hydrazone formation: The final step involves the condensation of 3-methoxybenzaldehyde with 4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazine in the presence of hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-methoxybenzoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring is known to interact with nucleophilic sites in proteins, which can lead to the inhibition of enzyme function.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzaldehyde: A simpler compound with similar aromatic properties.
4-Anilino-6-(1-pyrrolidinyl)-1,3,5-triazine: Shares the triazine and aniline components.
Hydrazones: A class of compounds with similar hydrazone linkages.
Uniqueness
3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23N7O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-N-[(Z)-(3-methoxyphenyl)methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H23N7O/c1-29-18-11-7-8-16(14-18)15-22-27-20-24-19(23-17-9-3-2-4-10-17)25-21(26-20)28-12-5-6-13-28/h2-4,7-11,14-15H,5-6,12-13H2,1H3,(H2,23,24,25,26,27)/b22-15- |
InChI Key |
BGEUAXSFTPOTJN-JCMHNJIXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11097980.png)
![2-chloro-5-{(4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11097984.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11097991.png)
![4,5,6-Trimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11098004.png)

![ethyl 2-methyl-5-oxo-1-(4-sulfamoylphenyl)-4-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11098012.png)

![2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B11098020.png)
![(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11098022.png)
![2-(piperidinomethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11098028.png)


![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1-methoxynaphthalene-2-carboxamide](/img/structure/B11098067.png)
